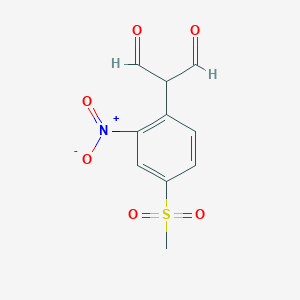

![molecular formula C17H14F3N3O B175471 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 177954-78-8](/img/structure/B175471.png)

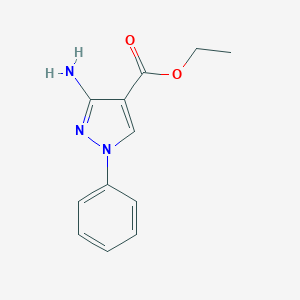

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one

Übersicht

Beschreibung

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, commonly referred to as 3AP-1TFE, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the benzodiazepinone class of compounds, and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Properties

Research on benzodiazepine derivatives, including those related to the compound , highlights the diversity of synthetic routes and the exploration of their chemical properties. Földesi, Volk, and Milen (2018) provide an extensive review of 2,3-benzodiazepine-related compounds, focusing on their synthesis, chemical properties, and potential as precursors for novel therapeutics aimed at treating diseases without current remedies, such as certain cancers, and addressing the challenge of antibiotic resistance Földesi, Volk, & Milen, 2018.

Biological Efficacy and Potential Therapeutic Uses

The biological activities of 1,4-diazepine derivatives, which share structural similarities with the compound of interest, have been extensively reviewed by Rashid et al. (2019). They highlight the significant antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities of these compounds, suggesting their exploration for pharmaceutical applications Rashid et al., 2019.

Environmental Impact and Degradation

Kosjek et al. (2012) discuss the environmental occurrence, fate, and transformation of benzodiazepine derivatives, identifying them as emerging environmental contaminants. Their research emphasizes the need for understanding the environmental impact and degradation pathways of these compounds, including their removal efficiency in water treatment processes Kosjek et al., 2012.

Synthetic Utilities and Advancements

Ibrahim (2011) reviews synthetic approaches for benzodiazepines and related compounds, shedding light on their synthetic utilities and the development of methods that could be applicable to the synthesis of the specific compound . This research outlines potential pathways for the creation of novel benzodiazepine derivatives with enhanced biological activities Ibrahim, 2011.

Eigenschaften

IUPAC Name |

3-amino-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O/c18-17(19,20)10-23-13-9-5-4-8-12(13)14(22-15(21)16(23)24)11-6-2-1-3-7-11/h1-9,15H,10,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYYPGUUZBYUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444182 | |

| Record name | 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |

CAS RN |

177954-78-8 | |

| Record name | 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

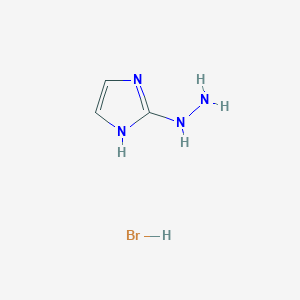

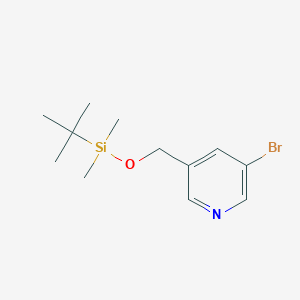

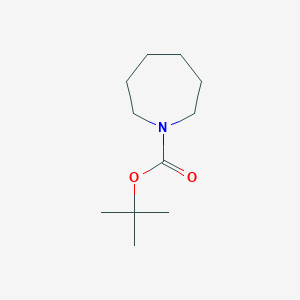

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)